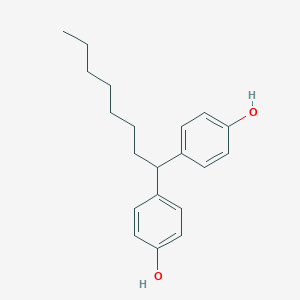

p,p'-Octylidenebisphenol

Description

p,p'-Octylidenebisphenol is a bisphenol derivative characterized by two para-substituted phenol rings connected by an octylidene bridge (CH₂(C₆H₁₃)₂). Bisphenols are widely used as monomers in polymer production, particularly in epoxy resins and polycarbonates. The octylidene bridge in this compound likely enhances hydrophobicity and thermal stability compared to shorter alkyl bridges, impacting its applications in high-performance materials .

Properties

CAS No. |

1233-26-7 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)octyl]phenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20-22H,2-7H2,1H3 |

InChI Key |

NBKVULRGDSYCGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Other CAS No. |

1233-26-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphenol A (BPA)

Structure: BPA contains two phenol groups linked by an isopropylidene bridge (C(CH₃)₂). Physical Properties:

- Molecular formula: C₁₅H₁₆O₂

- Melting point: 155–158°C

- Water solubility: 120–300 mg/L (moderate)

Applications : Predominantly used in polycarbonate plastics and epoxy resins.

Regulatory Status : Classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to endocrine-disrupting properties .

Comparison : - The octylidene bridge in p,p'-Octylidenebisphenol increases molecular weight (C₂₈H₃₂O₂ vs.

- Longer alkyl chains may improve thermal stability, making it suitable for high-temperature applications compared to BPA .

Hydrogenated Bisphenol A (HBPA)

Structure: HBPA features cyclohexanol rings instead of phenol groups, connected by an isopropylidene bridge. Physical Properties (from ):

- Molecular formula: C₁₅H₂₈O₂

- Melting point: 187°C

- Water solubility: 192 mg/L at 20°C (practically insoluble)

- LogP: 2.5 (indicative of moderate lipophilicity) Applications: Used in high-end epoxy resins for automotive coatings, LED packaging, and aerospace materials due to UV resistance and non-toxicity. Comparison:

- This compound retains phenolic -OH groups, whereas HBPA’s cyclohexanol groups reduce reactivity and toxicity.

- HBPA’s hydrogenation improves thermal stability (melting point 187°C vs. ~155°C for BPA), suggesting this compound may require structural modifications (e.g., saturation) for similar performance .

p-Octylphenol

Structure: A single phenol group with a para-octyl chain (C₈H₁₇). Physical Properties (from ):

- Molecular formula: C₁₄H₂₂O

- CAS: 1806-26-4

Applications : Used in surfactants and industrial intermediates.

Comparison : - Simpler structure (one phenol vs. two in this compound) results in lower molecular weight (206.33 g/mol vs. 408.55 g/mol) and higher volatility.

o-Phenylphenol

Structure : Two phenyl groups in an ortho configuration with a hydroxyl group.

Physical Properties (from ):

- Molecular formula: C₁₂H₁₀O

- Melting point: 56–58°C

- Water solubility: Low (used as a fungicide).

Applications : Agricultural fungicides and disinfectants.

Comparison : - Ortho substitution reduces steric hindrance compared to para-substituted this compound, affecting chemical reactivity.

- The absence of a bridging group in o-phenylphenol limits its utility in polymer chemistry compared to bisphenol derivatives .

Data Table: Comparative Analysis of Key Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Water Solubility | LogP | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₂₈H₃₂O₂ | 408.55 | Data not available | Likely low | ~4.0† | High-performance polymers |

| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | 155–158 | 120–300 mg/L | 3.32 | Plastics, epoxy resins |

| Hydrogenated BPA (HBPA) | C₁₅H₂₈O₂ | 240.38 | 187 | 192 mg/L | 2.5 | Automotive coatings, LEDs |

| p-Octylphenol | C₁₄H₂₂O | 206.33 | Data not available | Low | ~4.5† | Surfactants |

| o-Phenylphenol | C₁₂H₁₀O | 170.21 | 56–58 | Low | 3.1 | Fungicides |

†Estimated based on structural analogs.

Research and Regulatory Implications

- Toxicity: this compound’s larger size and reduced bioavailability may lower endocrine disruption compared to BPA, but this requires empirical validation .

- Synthetic Methods : Pd-catalyzed cross-coupling (as in ) could be adapted for precise oligomer synthesis, enabling tailored properties for niche applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.